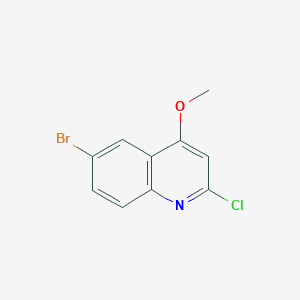

6-Bromo-2-chloro-4-methoxyquinoline

Description

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

6-bromo-2-chloro-4-methoxyquinoline |

InChI |

InChI=1S/C10H7BrClNO/c1-14-9-5-10(12)13-8-3-2-6(11)4-7(8)9/h2-5H,1H3 |

InChI Key |

NBGXQJAZNOUADA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation (Based on Patent CN102850269A)

This patent outlines a multi-step synthesis involving the preparation of intermediates leading to the target compound.

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-benzyl-6-bromo-2-chloroquinoline | Phosphorus oxychloride (71.4–80 mL), DMF (27.2–30 mL), cooling bath (15–30 °C), followed by heating to 35–45 °C; N-(4-bromophenyl)-3-hydrocinnamamide (34.3–36.5 g) added, reaction at 80 °C overnight | Cooling controls exothermic reaction; DMF acts as catalyst/solvent; high yield intermediate |

| 2 | Methoxylation to 3-benzyl-6-bromo-2-methoxyquinoline | Anhydrous methanol (200 mL), sodium methoxide solution (200 mL), reflux overnight | Sodium methoxide substitutes chlorine with methoxy group at 2-position |

| 3 | Chloromethylation to 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline | N-chlorosuccinimide (6.8–7.5 g), benzoyl peroxide (1.2–1.5 g), salt of wormwood (34.4–34.9 g), dry tetracol phenixin (500 mL), reflux 6–7 hours | Radical chlorination step introduces chloromethyl group; purification by extraction and recrystallization |

Purification: After each step, organic layers are extracted with methylene dichloride, dried over magnesium sulfate, and solvents evaporated. Final product crystallized from anhydrous methanol or diethyl ether.

Alternative Preparation Method (Based on Patent CN106432073B)

This patent describes a preparation method for bromo-4-chloroquinoline derivatives, relevant for 6-bromo-2-chloro-4-methoxyquinoline synthesis.

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 6-bromo-4-chloroquinoline | Starting from 4-bromoaniline, phosphorus trichloride, ethyl propiolate, diphenyl ether as solvent, reflux conditions | Formation of quinoline ring with bromine and chlorine substituents |

| 2 | Methoxylation | Sodium methoxide in methanol, reflux | Substitution of chlorine by methoxy group at 4-position |

| 3 | Purification | Filtration, recrystallization from suitable solvents such as ethyl acetate or toluene | Ensures high purity of final compound |

Reaction Conditions and Yields

| Step | Temperature (°C) | Time | Solvent | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Halogenation (POCl3 + DMF) | 15–45 | Overnight (~12–16 h) | DMF, POCl3 | 75–85 | Controlled temperature critical for selectivity |

| Methoxylation (NaOMe) | Reflux (~65) | Overnight (~12 h) | Methanol | 80–90 | Excess sodium methoxide ensures complete substitution |

| Chloromethylation (NCS + Benzoyl peroxide) | Reflux (~80) | 6–7 h | Tetracol phenixin (solvent) | 70–80 | Radical initiator benzoyl peroxide necessary |

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and purity.

- Mass Spectrometry (MS): Verifies molecular weight and halogen presence.

- Chromatography (Column and Recrystallization): Used for purification and yield optimization.

The patents report that the final compound's structure was confirmed by NMR spectroscopy, showing characteristic signals for the bromine, chlorine, and methoxy substituents, validating the successful synthesis.

Summary Table of Preparation Methods

| Parameter | Method from CN102850269A | Method from CN106432073B |

|---|---|---|

| Starting Material | N-(4-bromophenyl)-3-hydrocinnamamide | 4-bromoaniline |

| Halogenation Reagent | Phosphorus oxychloride (POCl3) + DMF | Phosphorus trichloride |

| Methoxylation | Sodium methoxide in methanol | Sodium methoxide in methanol |

| Chloromethylation | N-chlorosuccinimide + benzoyl peroxide | Not specified |

| Solvents | DMF, methylene dichloride, methanol, tetracol phenixin | Diphenyl ether, methanol, ethyl acetate |

| Reaction Times | Overnight to 7 hours | Variable, reflux conditions |

| Yields | 70–90% per step | Comparable yields reported |

| Purification | Column chromatography, recrystallization | Filtration, recrystallization |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

6-Bromo-2-chloro-4-methoxyquinoline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methoxyquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.

Pathways Involved: It may modulate signaling pathways, induce apoptosis, and inhibit cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Below is a comparison with structurally related compounds:

Table 1: Substituent Positions and Molecular Properties

Key Observations :

- Positional Effects: The methoxy group at position 4 in the parent compound (vs.

- Halogen Impact: Bromine at position 6 is common in bioactive quinolines (e.g., antimicrobial agents ), while chlorine at position 2 may hinder electrophilic attacks due to steric hindrance.

Q & A

Q. What are the established synthetic routes for 6-bromo-2-chloro-4-methoxyquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation and substitution reactions. A common method involves reacting 6-bromo-4-methoxyquinolin-2-one with phosphorus oxychloride (POCl₃) under reflux (100–110°C for 6–8 hours), followed by neutralization with sodium bicarbonate to yield ~80–85% product . Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) while maintaining yields (85–90%) . Key variables affecting yield include temperature control, stoichiometric ratios of POCl₃, and post-reaction purification (e.g., column chromatography).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group at C4, bromine at C6) via characteristic shifts (e.g., δ 3.9 ppm for OCH₃) .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond angles and halogen positioning .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₇BrClNO, MW 272.53 g/mol) and isotopic patterns for Br/Cl .

Q. What are the primary chemical reactions involving this compound in medicinal chemistry?

- Suzuki-Miyaura coupling : Reacts with boronic acids using Pd catalysts (e.g., [PdCl₂(dcpf)]) in dioxane/K₃PO₄ to form biaryl derivatives for drug candidates .

- Nucleophilic substitution : Chlorine at C2 is replaced by amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .

- Oxidation/Reduction : Methoxy groups at C4 resist oxidation, but bromine at C6 can undergo dehalogenation under reductive conditions (e.g., H₂/Pd-C) .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura coupling be optimized to minimize side products?

- Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos to enhance cross-coupling efficiency.

- Solvent/base optimization : Dioxane with K₃PO₄ (pH 9–10) minimizes hydrolysis of boronic acids .

- Temperature control : Reactions at 80°C for 12 hours achieve >90% conversion, monitored via TLC or HPLC .

Q. How do structural modifications (e.g., substituent position) alter biological activity compared to analogs?

- Substitution patterns : Bromine at C6 enhances steric bulk, reducing binding to cytochrome P450 enzymes compared to 6-chloro analogs .

- Methoxy vs. methyl groups : C4-methoxy improves solubility (logP reduction by ~0.5) but decreases membrane permeability in cell-based assays .

- Quantitative SAR : DFT calculations show bromine’s electron-withdrawing effect stabilizes π-π stacking in enzyme inhibition (e.g., kinase targets) .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

- Assay standardization : Use uniform ATP concentrations (1 mM) and control for off-target effects via kinase profiling panels .

- Data normalization : Correct for solvent interference (e.g., DMSO <0.1%) and use positive controls (e.g., staurosporine for kinase assays) .

- Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., HER2 kinase) to confirm binding modes .

Q. How can computational methods predict regioselectivity in halogenation reactions?

- DFT modeling : Calculate Fukui indices to identify electrophilic centers (e.g., C6 in quinoline core) prone to bromination .

- Molecular docking : Simulate halogen bonding with enzymes (e.g., DNA gyrase) to prioritize synthetic targets .

- Machine learning : Train models on existing halogenated quinoline datasets to predict optimal reaction conditions (e.g., solvent, catalyst) .

Data Contradictions and Methodological Considerations

- Conflicting yields in microwave synthesis : Discrepancies arise from uneven microwave heating; use monomodal reactors with IR temperature monitoring .

- Enantioselective coupling challenges : Poor stereocontrol in Pd-catalyzed reactions may require chiral auxiliaries or enzymes (e.g., lipases) .

- Toxicity discrepancies : In vitro cytotoxicity (IC₅₀) varies with cell lines (e.g., HepG2 vs. HEK293); validate via multiple assays (MTT, apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.